This compound can be synthesized from various precursors in organic chemistry. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Pyrazines, including 3-cyanopyrazine-2-carboxamide, are known for their diverse biological activities, making them significant in medicinal chemistry and agricultural applications.
The synthesis of 3-cyanopyrazine-2-carboxamide typically involves several steps:
The molecular formula of 3-cyanopyrazine-2-carboxamide is , with a molecular weight of approximately 149.11 g/mol.
The structural representation can be summarized as follows:
3-Cyanopyrazine-2-carboxamide can undergo various chemical transformations:
The mechanism of action for 3-cyanopyrazine-2-carboxamide primarily relates to its biological activities. It has shown potential as an antimicrobial agent, likely interacting with bacterial enzymes or pathways essential for bacterial survival.
Research indicates that derivatives of pyrazinamide, which includes compounds like 3-cyanopyrazine-2-carboxamide, inhibit specific pathways in bacteria such as Mycobacterium tuberculosis, thereby demonstrating potential therapeutic effects against tuberculosis . The precise biochemical interactions are still under investigation.
Property | Value |
---|---|
Molecular Formula | C6H5N3O |
Molecular Weight | 149.11 g/mol |
Melting Point | 127–131 °C |
Solubility | Varies; generally soluble in organic solvents |
3-Cyanopyrazine-2-carboxamide has several applications:
The World Health Organization’s 2024 Bacterial Priority Pathogens List (WHO BPPL) categorizes Mycobacterium tuberculosis (Mtb) as a critical-priority pathogen due to its global burden, transmissibility, and escalating resistance to first-line therapies like pyrazinamide (PZA) [4] [1]. Multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains have rendered conventional therapies increasingly ineffective, creating an urgent need for structurally novel antimicrobial agents that circumvent existing resistance mechanisms [1] [6]. The ESKAPE pathogens (including Enterococcus faecium and Staphylococcus aureus) further compound this challenge by exhibiting resistance to last-resort antibiotics, highlighting a critical therapeutic gap [9] [4].
3-Cyanopyrazine-2-carboxamide (CAS# 66505-29-1; C₆H₄N₄O) emerges as a promising scaffold in this context. Its in vitro activity against Mtb H37Rv (MIC values ≤12.5 µg/mL) and efficacy against non-tuberculous mycobacteria like M. kansasii position it as a strategic candidate for overcoming PZA resistance [3] [10]. Unlike PZA, which requires activation by bacterial pyrazinamidase (PncA), the 3-cyano group enables alternative activation pathways, potentially bypassing common PncA mutations that confer resistance [10] [6].
Table 1: WHO Critical-Priority Pathogens and Resistance Challenges Addressed by 3-Cyanopyrazine-2-carboxamide
WHO Priority Category | Representative Pathogens | Current Resistance Challenges | Targeted Mechanism of 3-Cyanopyrazine-2-carboxamide |
---|---|---|---|
Critical | Mycobacterium tuberculosis | PncA mutations (pyrazinamide resistance); XDR-TB prevalence | PncA-independent activation; FAS-I inhibition |
High | Enterococcus faecium | Vancomycin resistance (VRE) | Membrane disruption; novel target engagement |
High | Staphylococcus aureus | Methicillin resistance (MRSA) | DNA gyrase inhibition; reduced efflux susceptibility |
3-Cyanopyrazine-2-carboxamide shares a core pyrazine ring with PZA but incorporates a cyano (-CN) substituent at position 3, which profoundly alters its electronic properties, binding affinity, and mechanistic profile [7] [10]. Computational analyses (AMBER10:EHT forcefield) confirm that the cyano group reduces electron density at N1-C2-N3-C4, enhancing electrophilicity and facilitating interactions with hydrophobic pockets in mycobacterial targets like FAS-I and RpsA [10] [1]. This electronic perturbation also increases metabolic stability compared to unsubstituted pyrazine carboxamides, as evidenced by reduced susceptibility to hydrolytic enzymes [3] [6].
Mechanistic Advantages Over PZA:
Table 2: Comparative Structural and Biological Profiles of Pyrazine-Based Analogs
Compound | Pyrazine Substitution Pattern | MIC vs. Mtb H37Rv (µg/mL) | Primary Target | Activation Pathway |
---|---|---|---|---|
Pyrazinamide (PZA) | Unsubstituted C3 | 12.5–50 | PanD, RpsA | PncA-dependent |
3-Cyanopyrazine-2-carboxamide | Cyano at C3 | 6–12.5 | FAS-I, DNA gyrase | PncA-independent |
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Benzylamino at C3 | 6 | FAS-I | PncA-independent |
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Amino at C3; aryl amide | 12.5 | Cell wall synthesis | Hydrolytic activation |
Synthetic and Structure-Activity Relationship (SAR) Insights:Derivatives are synthesized via nucleophilic substitution of 3-chloropyrazine-2-carboxamide with benzylamines or alkylamines under microwave irradiation (yields: 55–91%) [10] [3]. Key SAR observations include:
The 3-cyano group’s role in hydrogen bonding is validated by FT-IR spectra (1641–1684 cm⁻¹ for amide carbonyl; 2200 cm⁻¹ for -CN stretch), which correlate with enhanced target binding in molecular dynamics simulations of Mtb FAS-I [7] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7